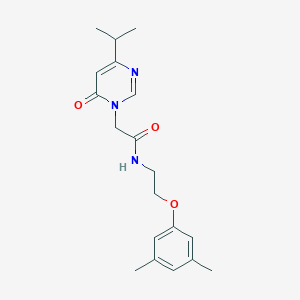

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

This compound features a 3,5-dimethylphenoxyethyl group linked via an acetamide bridge to a 4-isopropyl-6-oxopyrimidine core. The 3,5-dimethyl substitution on the phenoxy moiety distinguishes it from analogs with alternative substituent patterns (e.g., 2,6-dimethyl). While direct pharmacological or agrochemical data are unavailable in the provided evidence, structural parallels to pesticidal () and medicinal () compounds suggest possible applications in these domains.

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-13(2)17-10-19(24)22(12-21-17)11-18(23)20-5-6-25-16-8-14(3)7-15(4)9-16/h7-10,12-13H,5-6,11H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBIBXHMUJTWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)CN2C=NC(=CC2=O)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrimidine ring and a phenoxyethyl moiety. Its chemical formula is CHNO, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may act as an inhibitor of certain enzymes or receptors, potentially influencing pathways involved in inflammation and cellular proliferation.

2. Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast and prostate cancer cells through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

3. Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC values indicating potent activity (Table 1).

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| PC-3 | 15.0 | Cell cycle arrest |

- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, suggesting its role in attenuating inflammatory responses.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Triaziflam (N-(2-(3,5-Dimethylphenoxy)-1-Methylethyl)-6-(1-Fluoro-1-Methylethyl)-1,3,5-Triazine-2,4-Diamine)

- Key Differences: Core structure: Triaziflam uses a 1,3,5-triazine ring instead of pyrimidinone. Substituents: The triazine has fluorinated isopropyl and methyl groups, while the target compound has a non-fluorinated isopropyl group.

- Application: Triaziflam is a herbicide, suggesting the 3,5-dimethylphenoxy group may contribute to pesticidal activity in both compounds .

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide (5.6)

- Key Differences: Linkage: Thioether (S-CH2) vs. ether (O-CH2) in the target compound. Substituents: 2,3-Dichlorophenyl vs. 3,5-dimethylphenoxyethyl.

- Physical Properties: Higher yield (80% vs.

Medicinal Chemistry Analogues

Goxalapladib (CAS-412950-27-7)

- Key Differences: Core structure: 1,8-Naphthyridine vs. pyrimidinone. Functional groups: Includes trifluoromethyl biphenyl and piperidinyl moieties.

- Application : Used in atherosclerosis treatment, highlighting how acetamide-linked heterocycles can diverge into therapeutic applications .

Stereochemically Complex Acetamides ()

Examples include compounds f, g, and m–o with 2,6-dimethylphenoxy groups and multiple stereocenters.

- Key Differences: Substituent Position: 2,6-Dimethylphenoxy vs. 3,5-dimethylphenoxy in the target compound. Stereochemistry: These analogs have intricate stereochemical configurations (e.g., (2S,3S,5S)), which may enhance target specificity but complicate synthesis .

Functional Group Impact on Bioactivity

- 3,5-Dimethylphenoxy vs.

- Pyrimidinone vs. Triazine/Naphthyridine: Pyrimidinones offer hydrogen-bonding sites (C=O, NH) for target interactions, contrasting with triazines’ nitrogen-rich cores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.